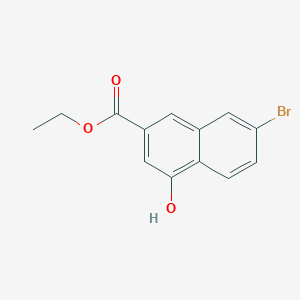
4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione
Vue d'ensemble
Description
4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione is a fluorinated organic compound with the molecular formula C11H9F3O2
Méthodes De Préparation
The synthesis of 4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione typically involves the condensation of phenylglyoxal with difluoromethyl ketone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Analyse Des Réactions Chimiques
4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions vary depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms play a crucial role in enhancing its reactivity and binding affinity. The pathways involved include inhibition of specific enzymes and modulation of signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4,4-Difluoro-1-(4-trifluoromethylphenyl)butane-1,3-dione can be compared with other similar compounds, such as:
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another related compound with a trifluoromethyl group instead of a difluoromethyl group.
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: This compound features a furan ring instead of a phenyl ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties.
Propriétés
IUPAC Name |
4,4-difluoro-1-[4-(trifluoromethyl)phenyl]butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5O2/c12-10(13)9(18)5-8(17)6-1-3-7(4-2-6)11(14,15)16/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRAOHLEUDXUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3110220.png)


acetate](/img/structure/B3110236.png)

![2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole](/img/structure/B3110264.png)

